4-[(E)-2-(5-chlorothiophen-2-yl)-1-cyanoethenyl]benzoic acid
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Overview
Description
4-[(E)-2-(5-chlorothiophen-2-yl)-1-cyanoethenyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a cyanoethenyl group and a chlorothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(5-chlorothiophen-2-yl)-1-cyanoethenyl]benzoic acid typically involves a multi-step process:
Synthesis of 5-chlorothiophene-2-carbaldehyde: This can be achieved through the chlorination of thiophene-2-carbaldehyde.
Knoevenagel Condensation: The 5-chlorothiophene-2-carbaldehyde is then subjected to a Knoevenagel condensation with malononitrile in the presence of a base such as piperidine to form 2-(5-chlorothiophen-2-yl)-1-cyanoethene.
Coupling Reaction: The resulting product is then coupled with 4-formylbenzoic acid under basic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The chlorothiophene ring can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-[(E)-2-(5-chlorothiophen-2-yl)-1-cyanoethenyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of the cyano group and the chlorothiophene ring suggests that it could interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials, due to its conjugated system and electronic properties.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(5-chlorothiophen-2-yl)-1-cyanoethenyl]benzoic acid is not fully understood, but it is believed to interact with specific molecular targets through its cyano and chlorothiophene moieties. These interactions could involve binding to enzymes or receptors, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-2-(5-bromothiophen-2-yl)-1-cyanoethenyl]benzoic acid
- 4-[(E)-2-(5-fluorothiophen-2-yl)-1-cyanoethenyl]benzoic acid
- 4-[(E)-2-(5-methylthiophen-2-yl)-1-cyanoethenyl]benzoic acid
Uniqueness
The uniqueness of 4-[(E)-2-(5-chlorothiophen-2-yl)-1-cyanoethenyl]benzoic acid lies in its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where precise molecular interactions are required.
Properties
IUPAC Name |
4-[(E)-2-(5-chlorothiophen-2-yl)-1-cyanoethenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClNO2S/c15-13-6-5-12(19-13)7-11(8-16)9-1-3-10(4-2-9)14(17)18/h1-7H,(H,17,18)/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIMBDQYLNSRJBC-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC=C(S2)Cl)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C\C2=CC=C(S2)Cl)/C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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